Pyrrolo-pyrimidine derivative 5

Description

Properties

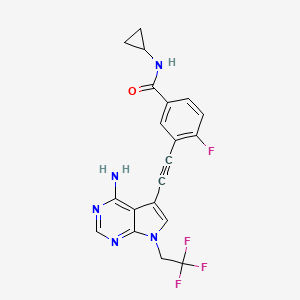

Molecular Formula |

C20H15F4N5O |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

3-[2-[4-amino-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidin-5-yl]ethynyl]-N-cyclopropyl-4-fluorobenzamide |

InChI |

InChI=1S/C20H15F4N5O/c21-15-6-3-12(19(30)28-14-4-5-14)7-11(15)1-2-13-8-29(9-20(22,23)24)18-16(13)17(25)26-10-27-18/h3,6-8,10,14H,4-5,9H2,(H,28,30)(H2,25,26,27) |

InChI Key |

SHIKADMSFNHXTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C=C2)F)C#CC3=CN(C4=NC=NC(=C34)N)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of pyrrolo-pyrimidine derivatives often begins with functionalization of the pyrimidine core via SNAr reactions. For instance, 4-chloropyrrolo[3,2-d]pyrimidine serves as a versatile intermediate, enabling the introduction of amines or alcohols at the C4 position under mild conditions . In one protocol, microwave-assisted SNAr displacement with benzylamines or dimethylamine hydrochloride at 150°C yielded 4-substituted derivatives in 75–92% yields . Subsequent Suzuki-Miyaura cross-coupling with arylboronic acids facilitated the introduction of aryl groups at the C6 position, as demonstrated by the synthesis of 6-phenylpyrrolo[3,2-d]pyrimidines (Table 1) .

Table 1: Substrate Scope for Suzuki Coupling of 4-Chloropyrrolo[3,2-d]pyrimidine

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenyl | 6-Phenyl derivative | 85 |

| 4-Methoxyphenyl | 6-(4-MeOPh) derivative | 78 |

| 3-Nitrophenyl | 6-(3-NO₂Ph) derivative | 68 |

Halogenation and Condensation Strategies

Halogenation of pyrrolo-pyrimidine precursors is a critical step for further functionalization. Patent EP0589720A2 details a regiospecific halogenation process using N-bromosuccinimide (NBS) or elemental iodine in ethanol/water mixtures at 70–90°C . For example, bromination of 5-aminopyrrolo[2,3-d]pyrimidine with NBS produced 5-bromo derivatives in >90% purity, which served as intermediates for palladium-catalyzed aminations .

Condensation reactions with aldehydes or ketones further expand structural diversity. J-STAGE researchers utilized 6-aminothiouracils in a Mannich reaction with formaldehyde to generate 5-hydroxymethylpyrrolo[2,3-d]pyrimidines, which were subsequently esterified with diethyl L-glutamate under DEPC coupling conditions . This approach enabled the synthesis of thymidylate synthase inhibitors with IC₅₀ values <100 nM .

Reductive Amination and N-Alkylation

Reductive amination proves effective for introducing amine substituents at the N5 position. A one-pot reduction/reductive amination protocol using sodium cyanoborohydride and aldehydes in methanol converted 4-chloro-5-aminopyrrolo[3,2-d]pyrimidines to 5-alkylamine derivatives in 60–85% yields . Notably, secondary amines required higher temperatures (150°C) and microwave irradiation to achieve comparable efficiency .

N-Alkylation with alkyl halides represents another key strategy. Primary alkyl chlorides reacted with 5-aminopyrrolo[3,2-d]pyrimidine under microwave conditions (150°C, 15 min) to furnish N5-alkylated products, while secondary halides necessitated prolonged reaction times (30 min) and excess reagent . Cyclohexyl bromides, however, failed due to competing elimination pathways, underscoring the importance of steric considerations .

Cyclization and Ring-Formation Approaches

Cyclization reactions enable the construction of fused pyrrolo-pyrimidine systems. A three-component domino reaction involving 5-aminopyrazoles, acetylenedicarboxylates, and malononitrile under microwave irradiation yielded dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylates . Subsequent hydrazine hydrate treatment induced cyclization to pyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones, with the 3-nitrophenyl derivative exhibiting potent anticancer activity (IC₅₀ = 12.54 μM against Panc-1 cells) .

Knoevenagel condensation represents an alternative cyclization method. Roth and Eger’s protocol transformed aminopyrroles into ethyl formimidates, which cyclized upon heating with amines to yield pyrrolo[2,3-d]pyrimidine carbonitriles . This method proved scalable, producing multi-gram quantities of kinase inhibitors with >95% purity .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Preparation Methods

| Method | Yield Range (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| SNAr Substitution | 75–92 | 90–95 | 15–30 min |

| Suzuki Coupling | 68–85 | 88–93 | 2–4 h |

| Reductive Amination | 60–85 | 85–90 | 1–3 h |

| Microwave N-Alkylation | 70–88 | 92–98 | 15–30 min |

| Knoevenagel Cyclization | 65–80 | 89–94 | 3–6 h |

SNAr and microwave-assisted N-alkylation offer the highest yields and shortest reaction times, making them preferable for industrial-scale synthesis. However, cyclization routes, despite longer durations, provide access to complex fused-ring systems with enhanced bioactivity .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo-pyrimidine derivative 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties .

Common Reagents and Conditions:

Reduction: Reductive amination is a typical reaction, using reagents like NaBH4 or LiAlH4.

Substitution: Substitution reactions often involve halogenation

Scientific Research Applications

Anticancer Activity

Pyrrolo-pyrimidine derivative 5 has been extensively studied for its anticancer properties. Recent research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of several pyrrolo-pyrimidine derivatives against four cancer cell lines: MCF-7 (mammary gland cancer), HepG2 (hepatocellular carcinoma), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The results showed that derivatives such as 5e , 5h , 5k , and 5l had IC50 values ranging from 29 to 59 µM, indicating their potential as cytotoxic agents .

- Mechanistic Insights : Compound 5k was highlighted for its ability to induce cell cycle arrest and apoptosis in HepG2 cells. This was accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, alongside a decrease in anti-apoptotic Bcl-2 levels. These findings suggest that compound 5k acts as a multi-targeted kinase inhibitor, comparable to established drugs like sunitinib .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | MCF-7 | 29 | Induces apoptosis |

| 5h | HepG2 | 45 | Cell cycle arrest |

| 5k | MDA-MB-231 | 40 | Multi-targeted kinase inhibition |

| 5l | HeLa | 59 | Induces pro-apoptotic signaling |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent.

Research Insights

- A study focused on the synthesis of novel fused pyrrolopyrimidine derivatives demonstrated their potential as antioxidant and anti-inflammatory agents. The compounds were tested for their ability to inhibit pro-inflammatory cytokines in RAW264.7 cells stimulated with lipopolysaccharides. Notably, compounds 3a , 4b , and 8e exhibited significant anti-inflammatory activity .

Other Biological Activities

Pyrrolo-pyrimidine derivatives are also recognized for their antibacterial and antiviral properties.

Antibacterial and Antiviral Applications

- Research indicates that these compounds can act against various bacterial strains and viruses. The presence of specific substituents on the pyrrolopyrimidine scaffold enhances their antibacterial efficacy against pathogens like E. coli and S. aureus, as well as antiviral activity against Zika virus and Dengue virus .

Comparison with Similar Compounds

Key Features:

- Mechanism of Action : Compound 5 exhibits biased agonism at sst₄, activating G-protein signaling (γ-GTP-binding efficacy: 218.2% ± 36.5%) without recruiting β-arrestin, which may reduce off-target effects .

- Efficacy : In vivo studies demonstrate significant inhibition of mechanical hyperalgesia in murine neuropathic pain models at a low oral dose (500 µg·kg⁻¹) .

- Drug-Likeness: Compliant with Lipinski’s Rule of Five (RO5), with molecular weight <500 Da, mlogP <4.15, and favorable H-bond donor/acceptor counts, suggesting good oral bioavailability and blood-brain barrier penetration .

Comparison with Similar Pyrrolo-Pyrimidine Derivatives

The pyrrolo-pyrimidine scaffold is versatile, enabling diverse therapeutic applications. Below, Compound 5 is compared to structurally or functionally related compounds.

Structural Analogues Targeting sst₄

Compounds C1–C4 (ethylene vs. methylene linkers):

| Parameter | Compound 5 (C1) | C2 | C3 (methylene linker) | C4 (methylene linker) |

|---|---|---|---|---|

| G-protein Activation (EC₅₀) | 37 nM | 52 nM | 89 nM | 112 nM |

| Binding Energy (kcal/mol) | -8.2 | -7.9 | -7.6 | -7.4 |

| Oral Efficacy | 500 µg·kg⁻¹ | 750 µg·kg⁻¹ | 1 mg·kg⁻¹ | 1.2 mg·kg⁻¹ |

All four compounds bind near the sst₄ high-affinity pocket, stabilized by hydrogen bonding with Gln277. However, ethylene-linked derivatives (C1, C2) show superior potency and lower effective doses, attributed to enhanced conformational flexibility .

Multi-Target Antifolates: LY231514

LY231514 (pemetrexed) is a pyrrolo[2,3-d]pyrimidine antifolate inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).

| Parameter | Compound 5 | LY231514 |

|---|---|---|

| Primary Target | sst₄ receptor | TS, DHFR, GARFT |

| Key Indication | Neuropathic pain | Colorectal cancer |

| Polyglutamation | Not required | Required for activity |

| IC₅₀/Kᵢ | sst₄ EC₅₀: 37 nM | TS (monoglutamate): 109 nM; DHFR: 7.0 nM |

| RO5 Compliance | Yes | Yes (MW: 471.4 Da) |

LY231514’s polyglutamated metabolites enhance inhibition of folate-dependent enzymes but may increase toxicity risks. In contrast, Compound 5’s selectivity for sst₄ minimizes off-target interactions .

Kinase Inhibitors: OOS and LEE-011

OOS (PDB: 5H0E) is a pyrrolo-pyrimidine inhibitor of tyrosine kinase HCK (69.7% sequence identity to Blk kinase). LEE-011 (ribociclib) is a CDK4/6 inhibitor with a pyrrolo-pyrimidine core.

| Parameter | Compound 5 | OOS | LEE-011 |

|---|---|---|---|

| Target | sst₄ | HCK kinase | CDK4/6 |

| Structural Core | 7H-pyrrolo[2,3-d]pyrimidine | Pyrrolo-pyrimidine | Pyrrolo-pyrimidine |

| Tanimoto Similarity | N/A | 0.61 (vs. ibrutinib) | 0.78 (vs. PD0332991) |

| Clinical Use | Preclinical | Preclinical | FDA-approved (breast cancer) |

LEE-011 and PD0332991 (pyridopyrimidine core) share similar CDK selectivity but differ in pharmacokinetics due to core modifications .

HDAC and EGFR Inhibitors

HDAC6 Inhibitors (e.g., compound 14d from ):

- Structure : Pyrrolo-pyrimidine cap linked to a trifluoromethyloxadiazole zinc-binding group.

- Potency: IC₅₀ = 12 nM (HDAC6), superior to reference inhibitor ricolinostat (IC₅₀ = 48 nM) .

PKI-166 (EGFR/erbB2 inhibitor):

- Reversible dual kinase inhibitor with antiangiogenic effects.

- Clinical limitations: Dose-limiting rash/diarrhea at 900 mg, contrasting with Compound 5’s favorable tolerability .

Q & A

Q. What synthetic strategies are employed to synthesize pyrrolo-pyrimidine derivatives, and how can regioselectivity be controlled?

Pyrrolo-pyrimidine derivatives are typically synthesized via cyclocondensation reactions using substituted pyrazoles or pyrimidine precursors. For example, 5-aminopyrazole derivatives react with trichloromethylmethylenecyanoacetate under basic conditions to yield 5-aminopyrazolo-pyrimidines . Regioselectivity is influenced by reaction media (e.g., acetic acid vs. pyridine) and substituent electronic effects. Advanced techniques like microwave-assisted synthesis may improve yield and reduce reaction time .

Q. How is the structural integrity of pyrrolo-pyrimidine derivatives validated in preclinical studies?

Characterization relies on 1H/13C NMR , HRMS , and X-ray crystallography to confirm molecular geometry. For instance, Saito et al. (2013) validated the structure of a pyrrolo-pyrimidine derivative targeting AML stem cells using crystallographic data (PDB ID: 3AOX) . Polar substituents (e.g., methoxymethyl groups) are analyzed via FT-IR for hydrogen-bonding interactions .

Q. What are the primary biological targets of pyrrolo-pyrimidine derivatives in oncology research?

These derivatives often target kinases (e.g., hematopoietic cell kinase [HCK]) and DNA-interactive sites . For example, a pyrrolo-pyrimidine derivative (KX2-391) inhibits HCK with an IC50 of 2.3 nM, disrupting AML stem cell self-renewal in murine models . DNA intercalation is validated via ethidium bromide displacement assays .

Q. Which in vitro assays are standard for evaluating pyrrolo-pyrimidine derivative efficacy?

Q. How do substituents on the pyrrolo-pyrimidine core influence pharmacokinetic properties?

Hydrophobic groups (e.g., tert-butoxycarbonyl) enhance membrane permeability but reduce aqueous solubility. Methoxymethyl substituents improve metabolic stability by resisting CYP3A4 oxidation . LogP values are optimized using QSPR models to balance bioavailability and CNS penetration .

Advanced Research Questions

Q. How do discrepancies arise between in vitro and in vivo efficacy data for pyrrolo-pyrimidine derivatives, and how can they be resolved?

In vitro models often lack tumor microenvironment complexity (e.g., stromal interactions, hypoxia). For AML, a derivative showed 90% reduction in leukemic burden in NSG mice but only 40% apoptosis in vitro . Resolution strategies:

- Use 3D co-culture systems with stromal cells .

- Validate target engagement via phospho-HCK Western blotting in xenograft tissues .

Q. What computational methods are used to design pyrrolo-pyrimidine derivatives with enhanced DNA-binding affinity?

Q. How can contradictory mechanistic data (e.g., HCK inhibition vs. DNA damage) be reconciled in mode-of-action studies?

Contradictions may arise from off-target effects. Resolution approaches:

Q. What experimental designs optimize the photophysical properties of pyrrolo-pyrimidine derivatives for imaging applications?

Substitutions at the pyrrolo-nitrogen (e.g., tert-butoxycarbonyl) shift fluorescence maxima (λem = 390–540 nm) and extend decay lifetimes (100 ns to 440 µs). Key parameters:

- Solvent polarity (e.g., THF vs. DMSO) to modulate charge-transfer states .

- Host matrix composition (e.g., 1% mass ratio in PMMA) to reduce aggregation-induced quenching .

Q. How are metabolic stability and toxicity profiles assessed during lead optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.